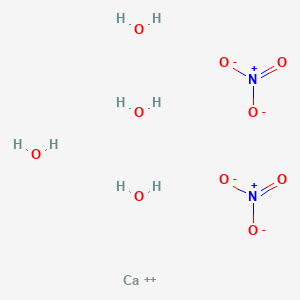

Calcium nitrate tetrahydrate

Overview

Description

Calcium nitrate tetrahydrate is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). It is a colorless, hygroscopic solid that is highly soluble in water. This compound is commonly used in fertilizers, wastewater treatment, and various industrial applications due to its ability to provide readily available calcium and nitrate ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium nitrate tetrahydrate is typically synthesized by reacting nitric acid with calcium carbonate. The reaction proceeds as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful mixing of nitric acid and calcium carbonate, followed by purification and crystallization steps to obtain high-purity this compound .

Chemical Reactions Analysis

Thermal Decomposition

Calcium nitrate tetrahydrate undergoes stepwise decomposition upon heating, influenced by temperature and environmental conditions:

Key Stages:

-

Dehydration :

The tetrahydrate loses water molecules in three distinct steps: -

Anhydrous Salt Decomposition :

Above 500°C, the anhydrous form decomposes into calcium oxide, nitrogen dioxide, and oxygen:

| Decomposition Stage | Temperature Range | Major Products |

|---|---|---|

| Dehydration | 50–220°C | |

| Anhydrous Breakdown | 500–600°C | |

| Secondary Reaction | 470–550°C |

Aqueous Dissolution and Ionization

The compound exhibits high solubility in water (1290 g/L at 20°C), dissolving endothermically:

Reactions in Cement Chemistry

This compound accelerates cement hydration by influencing alite () and tricalcium aluminate () phases:

Double Displacement Reactions

Reacts with carbonates and sulfates to form precipitates:

Electrochemical Reactions

In electrolysis, this compound serves as an electrolyte with distinct redox behavior:

Scientific Research Applications

Agricultural Applications

Fertilizer

Calcium nitrate tetrahydrate is primarily used as a fertilizer, providing essential calcium and nitrogen to plants. It is particularly beneficial in calcium-deficient soils, promoting healthy growth and increased crop yields. The compound's high solubility allows for rapid nutrient uptake by plants, making it suitable for both traditional soil amendments and advanced cultivation methods such as fertigation and hydroponics .

Soil Amendment

In addition to its role as a fertilizer, this compound improves soil structure and nutrient availability. It helps prevent nutrient leaching and enhances the absorption of other essential nutrients .

Concrete Industry

Accelerating Admixture

In the construction sector, this compound serves as an accelerating admixture in concrete. It promotes faster setting times and strength development, particularly beneficial in cold weather conditions where traditional curing methods may be less effective . The presence of calcium ions facilitates the hydration process of cement, leading to improved early strength characteristics .

| Application | Effect |

|---|---|

| Setting Time | Reduced setting time in cold conditions |

| Strength Development | Enhanced early strength of concrete mixes |

Wastewater Treatment

This compound is utilized in wastewater treatment processes to control odors and reduce the levels of sulfide-producing bacteria. By providing a source of nitrate ions, it supports the biological denitrification process, converting harmful nitrates into nitrogen gas and preventing environmental pollution . This application is crucial in maintaining water quality in municipal wastewater treatment facilities.

Explosives Manufacturing

The compound serves as an oxidizing agent in the production of explosives and pyrotechnics. Its ability to release oxygen during combustion reactions enhances the performance and stability of explosive formulations . This application underscores its significance in industries requiring controlled explosive reactions.

Thermal Energy Storage

This compound is also employed as a phase change material (PCM) in thermal energy storage systems. It undergoes reversible phase transitions between solid and liquid states, allowing for efficient heat absorption and release. This property is particularly useful in solar heating applications where energy storage is critical for consistent performance .

Food Preservation

In some cases, this compound is used as a food preservative due to its antibacterial properties. It inhibits the growth of spoilage microorganisms, extending the shelf life of certain food products . This application highlights its versatility beyond traditional industrial uses.

Case Study 1: Agricultural Impact

A study conducted on tomato crops demonstrated that the application of this compound significantly increased fruit yield compared to control groups using standard fertilizers. The enhanced nutrient availability led to improved plant health and resistance to diseases.

Case Study 2: Concrete Performance

Field tests on concrete mixtures incorporating this compound showed a marked improvement in compressive strength after just 7 days of curing compared to conventional mixtures without the additive. This finding supports its use in construction projects requiring rapid strength gain.

Mechanism of Action

The mechanism of action of calcium nitrate tetrahydrate involves the dissociation of the compound in aqueous solutions to release calcium and nitrate ions. These ions participate in various biochemical and chemical processes:

Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and structural functions in bones and teeth.

Nitrate Ions: Serve as a source of nitrogen for plants, promoting growth and development.

Comparison with Similar Compounds

Calcium nitrate tetrahydrate can be compared with other similar compounds such as:

Calcium Ammonium Nitrate: A mixed fertilizer that provides both calcium and ammonium ions.

Calcium Potassium Nitrate: A compound that offers both calcium and potassium ions for plant nutrition.

Magnesium Nitrate: Similar in providing nitrate ions but with magnesium instead of calcium.

Uniqueness: this compound is unique due to its high solubility in water and its ability to provide both calcium and nitrate ions, making it highly effective in agricultural and industrial applications .

Properties

CAS No. |

13477-34-4 |

|---|---|

Molecular Formula |

CaH3NO4 |

Molecular Weight |

121.11 g/mol |

IUPAC Name |

calcium;dinitrate;tetrahydrate |

InChI |

InChI=1S/Ca.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

REOSNDLPOJLUGP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Ca] |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

Synonyms |

calcium nitrate calcium nitrate tetrahydrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.